7-Ethoxycoumarin-d5

Description

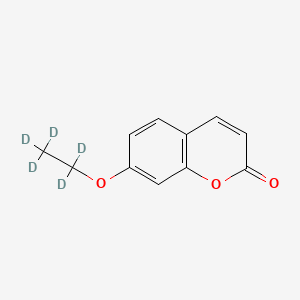

Structure

3D Structure

Propriétés

IUPAC Name |

7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747739 | |

| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189956-39-5 | |

| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 7-Ethoxycoumarin-d5 used for in research?

An In-Depth Technical Guide to the Research Applications of 7-Ethoxycoumarin-d5

For researchers, scientists, and drug development professionals, understanding the tools available for accurate and reliable in vitro and in vivo studies is paramount. This compound, a deuterated analog of 7-ethoxycoumarin, serves as a critical reagent in modern drug discovery and development. Its primary applications lie in its use as an internal standard for mass spectrometry-based bioanalysis and in leveraging the well-characterized metabolic profile of its non-deuterated counterpart to study drug metabolism.

Core Applications in Research

This compound is principally utilized in two key areas of preclinical research:

-

Internal Standard for Quantitative Bioanalysis: As a stable isotope-labeled internal standard, this compound is the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 7-ethoxycoumarin and its metabolites.[1][2] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.[1][2][3]

-

Probe Substrate for Cytochrome P450 (CYP) Enzyme Activity: The non-deuterated form, 7-ethoxycoumarin, is a widely used probe substrate to assess the activity of various cytochrome P450 enzymes, which are crucial in drug metabolism.[4][5][6] 7-Ethoxycoumarin is metabolized by multiple CYP isoforms, making it a useful tool for studying enzyme inhibition and induction.[5][7]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data associated with the use of 7-Ethoxycoumarin and its deuterated form in research settings.

Table 1: Physicochemical and Mass Spectrometric Properties

| Property | 7-Ethoxycoumarin | This compound | 7-Hydroxycoumarin (Metabolite) |

| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₅D₅O₃ | C₉H₆O₃ |

| Molecular Weight | 190.20 g/mol | 195.23 g/mol | 162.14 g/mol |

| Typical [M+H]⁺ (m/z) | 191.1 | 196.1 | 163.0 |

| Typical MS/MS Fragments | 163.1, 135.1, 107.1 | 168.1, 140.1, 112.1 | 135.0, 107.0 |

Table 2: Application in In Vitro Metabolic Assays

| Assay Type | Typical Substrate Concentration | Typical Microsomal Protein Concentration | Key Measured Parameter |

| Metabolic Stability | 1 - 10 µM | 0.5 mg/mL | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)[8][9] |

| CYP450 Inhibition (IC₅₀) | 0.1 - 25 µM (Test Compound) | 0.1 - 0.5 mg/mL | IC₅₀ value (concentration of inhibitor causing 50% inhibition)[10] |

Experimental Protocols

Cytochrome P450 Inhibition Assay using 7-Ethoxycoumarin

This protocol outlines a typical procedure to assess the potential of a test compound to inhibit the O-deethylation of 7-ethoxycoumarin, a reaction primarily mediated by CYP1A and CYP2E families.[7]

Materials:

-

Human liver microsomes (HLM)

-

7-Ethoxycoumarin

-

Test compound

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

This compound (as internal standard)

Procedure:

-

Preparation: Prepare stock solutions of 7-ethoxycoumarin, the test compound, and this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration 0.5 mg/mL), 7-ethoxycoumarin (at a concentration near its Km), and the test compound (at various concentrations) in phosphate buffer at 37°C for 5-10 minutes.[11]

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).[11]

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard, this compound.

-

Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the formation of the metabolite, 7-hydroxycoumarin, relative to the internal standard.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[10]

Metabolic Stability Assay

This protocol determines the rate at which a test compound is metabolized by liver microsomes, with 7-ethoxycoumarin often used as a positive control to ensure the metabolic competency of the microsomes.[8][11]

Materials:

-

Human liver microsomes (HLM)

-

Test compound

-

7-Ethoxycoumarin (as a positive control)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal Standard (structurally similar to the test compound)

Procedure:

-

Preparation: Prepare stock solutions of the test compound and 7-ethoxycoumarin.

-

Incubation Mixture: Pre-warm a mixture of human liver microsomes (0.5 mg/mL) and the test compound (or 7-ethoxycoumarin) in phosphate buffer at 37°C.[8]

-

Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard).[11]

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Visualizations: Signaling Pathways and Workflows

Caption: Metabolic pathway of 7-Ethoxycoumarin.

Caption: Experimental workflow for a CYP450 inhibition assay.

Caption: Logical relationship of an internal standard in bioanalysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. xenotech.com [xenotech.com]

- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. pharmaron.com [pharmaron.com]

7-Ethoxycoumarin-d5 chemical structure and properties

An In-depth Technical Guide to 7-Ethoxycoumarin-d5

Introduction

This compound is the deuterium-labeled form of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] The parent compound, 7-ethoxycoumarin, is a well-established fluorescent probe substrate for various cytochrome P450 (CYP450) enzymes and is extensively used in the functional characterization of these enzymes, particularly in drug metabolism studies.[3][4] The incorporation of five deuterium atoms on the ethoxy group creates a stable isotope-labeled version that serves as an invaluable tool in modern analytical and metabolic research.

This technical guide provides a comprehensive overview of the chemical structure, properties, metabolism, and key experimental applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis, pharmacokinetic studies, and metabolic profiling.

Chemical Structure and Properties

This compound is structurally identical to 7-ethoxycoumarin, except that the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1189956-39-5[3][5] |

| IUPAC Name | 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one[1][6] |

| Synonyms | 7-Ethoxy D5-coumarin, 7-(Ethoxy-d5)-1-benzopyran-2-one, Ethylumbelliferone-d5[1] |

| Molecular Formula | C₁₁H₅D₅O₃[5] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])Oc1ccc2C=CC(=O)Oc2c1[6] |

| InChI Key | LIFAQMGORKPVDH-UHFFFAOYSA-N (non-deuterated)[7][8] |

Table 2: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | 7-Ethoxycoumarin (Parent Compound) |

| Molecular Weight | 195.23 g/mol [1][5] | 190.19 g/mol [7] |

| Appearance | Not specified; likely a solid | Beige crystalline solid / powder[7][8] |

| Melting Point | Not specified | 88-90 °C[8] |

| Solubility | Not specified | 95% ethanol: 50 mg/mL[8] |

| Fluorescence | Not specified | λex 323 nm; λem 386 nm[8] |

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled internal standard.

-

Internal Standard : In quantitative analysis using mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency. This compound is an excellent internal standard for the precise quantification of 7-Ethoxycoumarin in biological samples.[1][3]

-

Tracer in Metabolism and Pharmacokinetics : Deuteration can alter the metabolic profile and pharmacokinetics of a drug molecule.[3] This "kinetic isotope effect" can slow down metabolism at the site of deuteration. Researchers use compounds like this compound to trace metabolic pathways and to study the impact of deuterium substitution on drug clearance and bioavailability.[3]

Metabolism of 7-Ethoxycoumarin

The metabolic pathway of the parent compound, 7-ethoxycoumarin, is well-characterized and serves as a model for several key drug metabolism reactions. It is primarily metabolized in the liver by Phase I and Phase II enzymes.[2][9]

-

Phase I Metabolism (O-deethylation) : The principal Phase I reaction is the O-deethylation of the ethoxy group, catalyzed by multiple cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1 in humans.[10] This reaction produces the primary metabolite, 7-hydroxycoumarin (also known as umbelliferone).[7][9]

-

Phase II Metabolism (Conjugation) : The newly formed hydroxyl group on 7-hydroxycoumarin is then readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that can be easily excreted.[2][9]

-

Other Pathways : Additional minor metabolic pathways have been identified, including oxygenation, oxidative ring-opening, and glutathionation.

Significant species differences in the metabolism of 7-ethoxycoumarin have been observed. For instance, 7-hydroxycoumarin glucuronidation is a major pathway in monkeys and rats, while sulfation and glutathionation are more prominent in dogs.[2]

Caption: Metabolic pathway of 7-Ethoxycoumarin via Phase I and Phase II enzymes.

Experimental Protocols

Synthesis of 7-Ethoxycoumarin

A general procedure for the synthesis of 7-ethoxycoumarin involves the Williamson ether synthesis, starting from 7-hydroxycoumarin (umbelliferone).[11]

Protocol:

-

Reaction Setup : To a round-bottomed flask equipped with a magnetic stirrer and condenser, add 7-hydroxycoumarin (1 equivalent), potassium carbonate (K₂CO₃, 3 equivalents), and anhydrous acetone.

-

Initial Reflux : Heat the mixture to reflux for approximately 15 minutes under an inert nitrogen atmosphere.

-

Addition of Alkyl Halide : Cool the mixture to room temperature and add ethyl bromide (1.5 equivalents) dropwise. For the synthesis of this compound, deuterated ethyl bromide (bromoethane-d5) would be used instead.

-

Final Reflux : Heat the resulting mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

-

Work-up : Quench the reaction with water and extract the product into ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[11]

Analytical Method for Quantification in Plasma (LC-MS/MS)

This protocol describes a robust method for analyzing 7-ethoxycoumarin in a biological matrix like plasma using liquid chromatography-tandem mass spectrometry.[12]

Sample Preparation:

-

Spike plasma samples with 7-ethoxycoumarin to create calibration standards (e.g., 0.01 µM to 10.0 µM).

-

For each standard or unknown sample, pipette 35 µL and mix with 35 µL of the internal standard solution (this compound in a suitable solvent).

-

Precipitate proteins by adding an organic solvent like acetonitrile, vortex, and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

Table 3: LC-MS/MS Conditions

| Parameter | Setting |

| LC Column | Pursuit XRs C18, 150 × 2 mm, 5 µm[12] |

| Mobile Phase A | 0.1% formic acid in water[12] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[12] |

| Flow Rate | 200 µL/min[12] |

| Injection Volume | 20 µL[12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Drying Gas | 25 psi at 400 °C[12] |

| Nebulizing Gas | 25 psi[12] |

| MS/MS Transition (7-EC) | Q1: m/z 191.0 → Q3: m/z 163.0[12] |

| MS/MS Transition (7-EC-d5) | Q1: m/z 196.2 → Q3: m/z 168.1 (Predicted) |

In Vitro Metabolism Assay using Hepatocytes

This protocol outlines a typical experiment to study the metabolism of 7-ethoxycoumarin in hepatocytes from different species.[2]

Protocol:

-

Hepatocyte Incubation : Incubate cryopreserved hepatocytes (e.g., human, rat, dog, monkey) with 7-ethoxycoumarin at a specific concentration (e.g., 10 µM) in incubation medium at 37°C.

-

Sampling : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching : Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (this compound).

-

Sample Processing : Centrifuge the samples to pellet cell debris and proteins.

-

Analysis : Analyze the supernatant using a high-resolution LC-MS/MS system to identify and quantify the parent compound and its metabolites.

References

- 1. veeprho.com [veeprho.com]

- 2. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]

- 7. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]

- 9. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]

- 12. agilent.com [agilent.com]

The Role of 7-Ethoxycoumarin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of 7-Ethoxycoumarin-d5 as an internal standard in quantitative bioanalysis. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Core Concept: The Principle of the Internal Standard

In quantitative analysis, particularly in complex biological matrices, variability can arise from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 7-Ethoxycoumarin and its metabolites.[1] The five deuterium atoms on the ethoxy group give it a mass shift of +5 atomic mass units compared to the parent molecule. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical and chromatographic behavior remains nearly identical to the analyte.

Mechanism of Action of this compound as an Internal Standard

The fundamental mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of the analyte (7-Ethoxycoumarin) throughout the entire analytical workflow. Here's a breakdown of the key stages:

-

Sample Preparation: During extraction, precipitation, and reconstitution steps, any loss of the analyte will be mirrored by a proportional loss of the this compound. This is due to their nearly identical chemical properties, such as solubility and partitioning behavior.

-

Chromatographic Separation: In liquid chromatography, this compound co-elutes with 7-Ethoxycoumarin. This ensures that any fluctuations in retention time or peak shape affect both compounds equally.

-

Ionization and Detection (Mass Spectrometry): In the mass spectrometer source, both the analyte and the internal standard are ionized. While they have different mass-to-charge ratios, their ionization efficiencies are very similar. Any suppression or enhancement of the ion signal due to matrix components will affect both to a similar extent.

By calculating the peak area ratio of the analyte to the internal standard, the variability introduced in each of these steps is effectively canceled out, leading to a robust and reliable quantitative result.

Quantitative Data

The following tables summarize key quantitative data for 7-Ethoxycoumarin and its deuterated internal standard, this compound.

Table 1: Physicochemical Properties

| Property | 7-Ethoxycoumarin | This compound |

| Chemical Formula | C₁₁H₁₀O₃ | C₁₁H₅D₅O₃ |

| Molecular Weight | 190.19 g/mol | 195.23 g/mol |

| CAS Number | 31005-02-4 | 1189956-39-5 |

Table 2: Mass Spectrometry Parameters (Predicted for this compound)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. The precursor ion (the ionized molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes on Fragmentation |

| 7-Ethoxycoumarin | 191.1 | 163.1 | Loss of ethylene (C₂H₄) from the ethoxy group.[2][3] |

| This compound | 196.2 (Predicted) | 163.1 (Predicted) | Predicted to also lose the ethyl group, in this case, deuterated ethylene (C₂D₄), resulting in the same 7-hydroxycoumarin fragment. |

| 7-Hydroxycoumarin (Metabolite) | 163.1 | 135.1 | Loss of carbon monoxide (CO). |

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical assay using this compound as an internal standard for the quantification of 7-Ethoxycoumarin in a biological matrix like plasma.

Materials and Reagents

-

7-Ethoxycoumarin (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

Sample Preparation (Protein Precipitation)

-

Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Illustrative LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Collision Energy | Optimized for each transition |

Data Analysis

-

Peak Integration: Integrate the peak areas for both the analyte (7-Ethoxycoumarin) and the internal standard (this compound) in the chromatograms.

-

Response Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.

-

Calibration Curve Generation: Plot the peak area ratio of the calibrators against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of 7-Ethoxycoumarin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationships

Caption: Principle of internal standard calibration.

Experimental Workflow

Caption: Bioanalytical workflow for 7-Ethoxycoumarin.

References

Synthesis and Purification of 7-Ethoxycoumarin-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Ethoxycoumarin-d5, a deuterated analog of 7-ethoxycoumarin. This isotopically labeled compound is a valuable tool in drug metabolism studies, particularly as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a probe for cytochrome P450 (CYP450) enzyme activity.[1] The deuterium labeling on the ethoxy group provides a distinct mass shift, facilitating its differentiation from the non-labeled compound and its metabolites.

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxycoumarin (umbelliferone) with a deuterated ethylating agent, specifically ethyl-d5 iodide or ethyl-d5 bromide, in the presence of a weak base such as potassium carbonate.

Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 7-O-alkylumbelliferones.

Materials:

-

7-Hydroxycoumarin (Umbelliferone)

-

Ethyl-d5 iodide (or Ethyl-d5 bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

To a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-hydroxycoumarin (1.0 equiv.), anhydrous potassium carbonate (3.0 equiv.), and 20 mL of anhydrous acetone.

-

Heat the mixture to reflux with stirring for 15-20 minutes under a nitrogen atmosphere.

-

Cool the mixture to room temperature and add ethyl-d5 iodide (1.5 equiv.) dropwise.

-

Heat the resulting mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with 20 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine solution (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of this compound based on the above protocol.

| Parameter | Value |

| Reactants | |

| 7-Hydroxycoumarin | 1.0 g (6.17 mmol) |

| Ethyl-d5 iodide | 1.51 g (9.25 mmol) |

| Potassium Carbonate | 2.56 g (18.51 mmol) |

| Product | |

| This compound | |

| Theoretical Yield | 1.20 g |

| Typical Actual Yield | 1.08 g (90%) |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₅D₅O₃[2] |

| Molecular Weight | 195.23 g/mol [2][3][4] |

Purification of this compound

The crude this compound is purified by column chromatography on silica gel to remove unreacted starting materials and byproducts.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl Acetate (EtOAc)

Equipment:

-

Glass column for chromatography

-

TLC plates (silica gel)

-

UV lamp for TLC visualization

-

Collection tubes/flasks

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

-

Collect fractions and monitor their composition by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield pure this compound as a solid.

Purity Assessment

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

| Parameter | Value |

| Purification Method | Column Chromatography |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Purity (post-purification) | >98% (by HPLC) |

| Melting Point | 88-90 °C (for non-deuterated) |

Characterization Data

The structural confirmation of the synthesized this compound is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z |

| [M]⁺ | 195.1 |

| [M - C₂D₅]⁺ | 162.1 |

| [M - C₂D₅O]⁺ | 147.1 |

| [M - CO - C₂D₅]⁺ | 134.1 |

Note: The fragmentation pattern is predicted based on the known fragmentation of 7-ethoxycoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum is a key indicator of successful deuteration.

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | d, J = 9.5 Hz | 1H | H-4 |

| 7.37 | d, J = 8.5 Hz | 1H | H-5 |

| 6.84 | dd, J = 8.5, 2.5 Hz | 1H | H-6 |

| 6.80 | d, J = 2.5 Hz | 1H | H-8 |

| 6.25 | d, J = 9.5 Hz | 1H | H-3 |

Note: The characteristic signals for the ethoxy group protons at ~4.1 ppm (quartet) and ~1.4 ppm (triplet) in the non-deuterated 7-ethoxycoumarin spectrum will be absent.[5]

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 161.2 | C-2 |

| 161.0 | C-7 |

| 155.8 | C-9 |

| 143.3 | C-4 |

| 128.7 | C-5 |

| 113.2 | C-3 |

| 112.7 | C-6 |

| 112.5 | C-10 |

| 101.3 | C-8 |

| 64.0 (septet) | -O-CD₂- |

| 13.5 (quintet) | -CD₃ |

Note: The signals for the deuterated carbons will exhibit splitting due to deuterium coupling and will have a lower intensity.

Application in Metabolic Studies

7-Ethoxycoumarin is a well-known substrate for various cytochrome P450 enzymes.[6] Its O-deethylation to 7-hydroxycoumarin is a common metabolic pathway used to assess the activity of CYP isoforms such as CYP1A1, CYP1A2, and CYP2E1.[6][7] The deuterated analog, this compound, serves as an ideal internal standard in LC-MS based assays for quantifying the formation of 7-hydroxycoumarin, thereby enabling precise measurement of enzyme kinetics.

Caption: Use of this compound in a CYP450 metabolism assay.

This in-depth guide provides the necessary information for the successful synthesis, purification, and application of this compound in a research setting. Adherence to standard laboratory safety procedures is essential when performing these protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]

- 5. 7-Ethoxycoumarin(31005-02-4) 1H NMR [m.chemicalbook.com]

- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 7-Ethoxycoumarin-d5 for Advanced Drug Metabolism and Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethoxycoumarin-d5, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. It details its physicochemical properties, its application as an internal standard in cytochrome P450 (CYP450) enzyme assays, and provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.

Core Compound Data

This compound is the deuterated analog of 7-Ethoxycoumarin, a well-established probe substrate for various CYP450 enzymes. The incorporation of five deuterium atoms on the ethoxy group provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry assays.

| Parameter | Value | Reference |

| CAS Number | 1189956-39-5 | [1][2][3] |

| Molecular Formula | C₁₁H₅D₅O₃ | [1][2] |

| Molecular Weight | 195.23 g/mol | [1][2][3] |

| Synonyms | 7-(Ethoxy-d5)-1-benzopyran-2-one, Ethylumbelliferone-d5 | [2] |

Application in Cytochrome P450 Metabolism

7-Ethoxycoumarin is extensively used as a probe substrate to investigate the activity of various drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. The primary metabolic reaction is the O-deethylation of 7-ethoxycoumarin to form the fluorescent metabolite 7-hydroxycoumarin. This reaction is catalyzed by multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1, making it a valuable tool for studying the induction and inhibition of these enzymes.

In a typical in vitro experiment, 7-ethoxycoumarin is incubated with a biological matrix containing active CYP450 enzymes, such as human liver microsomes. The rate of 7-hydroxycoumarin formation is then measured to determine the enzymatic activity. To ensure accurate quantification, especially in complex biological matrices, a stable isotope-labeled internal standard like this compound is indispensable. It mimics the analytical behavior of the analyte (7-ethoxycoumarin) but is distinguishable by its mass, thus correcting for variations in sample preparation and instrument response.

Metabolic Pathway: 7-Ethoxycoumarin O-Deethylation

The metabolic conversion of 7-ethoxycoumarin is a critical pathway in drug metabolism studies. The following diagram illustrates this enzymatic reaction.

References

Physical and chemical properties of 7-Ethoxycoumarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Ethoxycoumarin-d5, a deuterated analog of 7-Ethoxycoumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic research. Given the limited availability of specific data for the deuterated form, this guide also includes extensive information on the non-deuterated 7-Ethoxycoumarin for comparative purposes.

Introduction

This compound is the deuterium-labeled version of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] It is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of five deuterium atoms in the ethoxy group provides a distinct mass difference, enabling precise quantification of its non-deuterated counterpart in biological samples.[2] 7-Ethoxycoumarin itself is a well-established fluorescent probe and a substrate for various cytochrome P450 (CYP450) enzymes, making it a valuable tool in drug metabolism studies.[3][4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1. Due to the limited availability of experimental data for the deuterated analog, the properties of the non-deuterated 7-Ethoxycoumarin are provided in Table 2 for reference. The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-(Ethoxy-d5)-1-benzopyran-2-one | [2] |

| Synonyms | 7-Ethoxy D5-coumarin, Ethylumbelliferone-d5, 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | [2] |

| CAS Number | 1189956-39-5 | [3][6] |

| Molecular Formula | C₁₁H₅D₅O₃ | [3][6] |

| Molecular Weight | 195.23 g/mol | [3][6] |

Table 2: Physical and Chemical Properties of 7-Ethoxycoumarin

| Property | Value | Source |

| CAS Number | 31005-02-4 | [4][7][8] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][7][8] |

| Molecular Weight | 190.19 g/mol | [7] |

| Appearance | White to beige crystalline powder | [7][8] |

| Melting Point | 88-90 °C | [4] |

| Solubility | Soluble in DMSO (>20 mg/mL), 95% ethanol (50 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] Sparingly soluble in aqueous buffers.[9] | [4][5][9] |

| Fluorescence | λex 323 nm; λem 386 nm | [4] |

| Kovats Retention Index | Standard non-polar: 1754, 1771, 1779; Semi-standard non-polar: 1815, 1829 | [7] |

Experimental Protocols

Synthesis of 7-Ethoxycoumarin (General Procedure)

This protocol describes a general method for the synthesis of 7-O-alkylumbelliferone derivatives, including 7-Ethoxycoumarin. The synthesis of the deuterated analog would follow a similar procedure, substituting ethyl bromide with a deuterated equivalent (e.g., bromoethane-d5).

Materials:

-

7-hydroxy-2H-chromen-2-one (umbelliferone)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Ethyl bromide (or bromoethane-d5 for the deuterated analog)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add umbelliferone (1 equivalent), K₂CO₃ (3 equivalents), and 10 mL of anhydrous acetone.

-

Heat the mixture under reflux for 15 minutes under a nitrogen atmosphere.

-

Cool the mixture to room temperature before the dropwise addition of ethyl bromide (1.5 equivalents).

-

Heat the resulting mixture under reflux for another 2-6 hours.

-

Quench the reaction with water (10 mL).

-

Extract the product with EtOAc (2 x 50 mL) and wash with brine solution.

-

Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography using a hexane/EtOAc gradient to afford the final product.[10]

-

Characterize the derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Metabolism Assay in Hepatocytes

This protocol outlines a general procedure for investigating the metabolism of 7-Ethoxycoumarin in hepatocytes from different species.[1][11][12]

Materials:

-

Cryopreserved hepatocytes (human, monkey, dog, rat)

-

7-Ethoxycoumarin

-

Ice-cold acetonitrile

-

10% acetonitrile/0.1% formic acid

Procedure:

-

Incubate 7-Ethoxycoumarin individually with human, monkey, dog, and rat hepatocytes for 2 hours.

-

At 0 and 120 minutes, take a 0.6 mL aliquot of the reaction solution and mix it with 0.6 mL of ice-cold acetonitrile to quench the reaction.

-

Mix the resulting solution well and centrifuge at 13,000 rpm for 5 minutes at 5 °C.

-

Transfer the supernatant to a new tube and dry it overnight using a freeze dryer.

-

Reconstitute the residue with 0.6 mL of 10% acetonitrile/0.1% formic acid and centrifuge again.

-

Analyze the supernatant for metabolites using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]

Analytical Method for 7-Ethoxycoumarin in Biological Matrix (Plasma)

This protocol describes a highly specific and robust LC-MS/MS method for the analysis of 7-Ethoxycoumarin in plasma.[14]

Sample Preparation:

-

Spike plasma with 7-Ethoxycoumarin using serial dilution to obtain standards ranging from 0.01 µM to 10.0 µM.

-

Pipette 35 µL of each standard and mix with 35 µL of the internal standard (e.g., reserpine, 0.5 µM).

HPLC Conditions:

-

Column: Pursuit XRs C18, 150 × 2 mm id, 5 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-5 min: 40% to 85% B

-

5-5.5 min: Hold at 85% B

-

5.7-7 min: Return to 40% B

-

-

Flow Rate: 200 µL/min[14]

MS/MS Parameters:

-

Optimize the ion trap for 7-Ethoxycoumarin and the internal standard.

-

Use the optimized scan parameters in the analytical method.[14]

Metabolism and Signaling Pathways

7-Ethoxycoumarin is extensively metabolized by cytochrome P450 enzymes. The primary metabolic pathways include O-deethylation, followed by glucuronidation and sulfation.[1][15] Other observed metabolic pathways are oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis.[11][12] Significant species differences in the metabolism of 7-Ethoxycoumarin have been observed.[1][11] For instance, in human hepatocytes, oxidative ring-opening/oxygenation and hydrolysis are major pathways, while in monkey and rat hepatocytes, 7-hydroxycoumarin glucuronidation is predominant.[1][12] In dog hepatocytes, major pathways include 7-hydroxycoumarin sulfation, glutathionation, and dehydrogenation.[1][12]

The metabolic pathways of 7-Ethoxycoumarin are visualized in the following diagrams.

Caption: Major metabolic pathways of 7-Ethoxycoumarin.

Experimental and Analytical Workflows

The general workflow for the analysis of 7-Ethoxycoumarin and its metabolites in a biological sample is depicted below.

Caption: General workflow for quantitative analysis.

Conclusion

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics, serving as a reliable internal standard for the quantification of 7-Ethoxycoumarin. While specific experimental data for the deuterated form is sparse, the well-documented properties and metabolic pathways of the non-deuterated analog provide a strong foundation for its application. This guide offers a comprehensive summary of the available technical information to support its effective use in a research setting.

References

- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥99.45% (HPLC), CYP450 substrate, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. 7-Ethoxycoumarin | CAS:31005-02-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. scbt.com [scbt.com]

- 7. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]

- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. agilent.com [agilent.com]

- 15. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling Effects on 7-Ethoxycoumarin Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of deuterium labeling on the analysis of 7-Ethoxycoumarin, a widely used probe substrate in drug metabolism studies. The strategic placement of deuterium atoms in a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). Understanding and quantifying this effect is crucial for elucidating metabolic pathways, identifying rate-limiting steps, and developing more stable drug candidates. This document details the metabolic pathways of 7-Ethoxycoumarin, the quantitative impact of deuterium labeling on its metabolism, and the experimental protocols for such analyses.

Introduction to 7-Ethoxycoumarin and the Kinetic Isotope Effect

7-Ethoxycoumarin is a fluorescent compound extensively used to assess the activity of various cytochrome P450 (CYP450) enzymes, particularly in the liver. Its primary metabolic pathway is the O-deethylation to form 7-hydroxycoumarin (umbelliferone), a reaction catalyzed by multiple CYP450 isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, and CYP2E1.[1][2][3] The simplicity of this reaction and the fluorescent nature of the product make it an ideal model for studying enzyme kinetics and metabolic stability.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic attack can slow down the bond-breaking step, leading to a decreased rate of metabolism.[4][5] This effect can be a powerful tool to investigate reaction mechanisms and can be exploited to design "metabolically switched" or more stable drug molecules.[6]

Metabolic Pathways of 7-Ethoxycoumarin

The metabolism of 7-Ethoxycoumarin is complex and varies across different species. The primary and most studied pathway is the O-deethylation to 7-hydroxycoumarin. However, numerous other phase I and phase II metabolic transformations have been identified.

Phase I Metabolism:

-

O-deethylation: The major metabolic route, leading to the formation of 7-hydroxycoumarin.[1][7]

-

Hydroxylation: Addition of a hydroxyl group to the coumarin ring.

-

Oxygenation and Oxidative Ring-Opening: Leading to various oxidized and ring-opened products.[1][8]

-

Hydrogenation and Dehydrogenation: Saturation or unsaturation of the coumarin ring.[1][8]

Phase II Metabolism:

-

Glucuronidation: Conjugation of 7-hydroxycoumarin with glucuronic acid.[1][7][9]

-

Sulfation: Conjugation of 7-hydroxycoumarin with a sulfate group.[1][7]

-

Glutathionation and Cysteination: Conjugation with glutathione or cysteine, often following an initial epoxidation of the coumarin ring.[1][8]

The following diagram illustrates the major metabolic pathways of 7-Ethoxycoumarin.

Caption: Major Phase I and Phase II metabolic pathways of 7-Ethoxycoumarin.

Deuterium Labeling Effects on Metabolism: Quantitative Data

Deuterium substitution at the α-carbon of the ethoxy group of 7-ethoxycoumarin leads to a significant kinetic isotope effect on the O-deethylation reaction. This effect has been quantified for various cytochrome P450 isozymes.

| Enzyme/System | Deuterium Isotope Effect (kH/kD) - Observed | Intrinsic Isotope Effect (kH/kD) | Reference(s) |

| Purified Rat Liver Cytochrome P450 | |||

| Phenobarbital-induced | 3.79 (on Vm/Km) | 12.8 - 14.0 | [10] |

| 3-Methylcholanthrene-induced | 1.90 (on Vm/Km) | 12.8 - 14.0 | [10] |

| Microsomal Systems | |||

| 3-Methylcholanthrene-induced Hamster Liver Microsomes | 5.5 | 5.5 | [11] |

| Human Recombinant Cytochrome P450 | |||

| CYP1A2 | - | 6.1 (for O-deethylation) | [12] |

| CYP2E1 | - | 6.1 (for O-deethylation) | [12] |

| Human Liver Microsomes | 7.3 - 8.1 (noncompetitive intermolecular) | - | [12] |

Note: The intrinsic isotope effect represents the full effect on the C-H bond cleavage step, while the observed effect can be attenuated by other rate-limiting steps in the enzymatic cycle.[10]

Experimental Protocols

This section provides a generalized methodology for studying the deuterium labeling effects on 7-Ethoxycoumarin metabolism in vitro.

In Vitro Incubation with Liver Microsomes or Recombinant Enzymes

Objective: To determine the kinetic parameters (Km, Vmax) and the kinetic isotope effect of 7-Ethoxycoumarin and its deuterated analog.

Materials:

-

7-Ethoxycoumarin and its deuterated analog (e.g., 7-(ethoxy-d5)-coumarin)

-

Liver microsomes (from human or other species) or recombinant human CYP450 enzymes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, liver microsomes or recombinant enzyme, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the reaction by adding a known concentration of 7-Ethoxycoumarin or its deuterated analog to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

Analytical Method: LC-MS/MS Analysis

Objective: To separate and quantify 7-Ethoxycoumarin, its deuterated analog, and their common metabolite, 7-hydroxycoumarin.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[13][14]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm).[1]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds. For example, 8% to 48% B over 20 minutes.[1]

-

Flow Rate: 0.32 mL/min.[1]

-

Injection Volume: 20 µL.[13]

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive mode for 7-Ethoxycoumarin and its metabolites.[1]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard for accurate quantification.

-

7-Ethoxycoumarin: e.g., m/z 191.0 -> 163.0[14]

-

7-Hydroxycoumarin: e.g., m/z 163.1 -> 135.1

-

Deuterated 7-Ethoxycoumarin (d5): e.g., m/z 196.1 -> 168.1

-

The following diagram outlines the experimental workflow.

Caption: A typical experimental workflow for studying the kinetic isotope effect.

Conclusion

Deuterium labeling is a valuable technique in the study of drug metabolism, and 7-Ethoxycoumarin serves as an excellent model substrate to investigate the kinetic isotope effect. The significant KIE observed upon deuteration of the ethoxy group confirms that C-H bond cleavage is a rate-limiting step in its O-deethylation by several key CYP450 enzymes.[11][12] The data and protocols presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to design and conduct their own studies, ultimately contributing to a deeper understanding of metabolic pathways and the development of safer and more effective drugs. The ability to modulate metabolic rates through isotopic substitution is a powerful strategy in modern drug design.[4]

References

- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 7-ethoxycoumarin, flavanone and steroids by cytochrome P450 2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions: full expression of the intrinsic isotope effect during the O-deethylation of 7-ethoxycoumarin by liver microsomes from 3-methylcholanthrene-induced hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

A Technical Guide to High-Purity 7-Ethoxycoumarin-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 7-Ethoxycoumarin-d5, a deuterated analog of 7-ethoxycoumarin, widely utilized as an internal standard in analytical and pharmacokinetic research. This document details commercially available sources, product specifications, and comprehensive experimental protocols for its application in drug metabolism studies, particularly focusing on cytochrome P450 (CYP450) enzyme activity assays.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes key information from prominent vendors to aid in the selection of the most suitable product for your research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Veeprho | 7-Ethoxy Coumarin-D5 | N/A | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |

| MedChemExpress | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | ≥98% |

| Santa Cruz Biotechnology | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |

| LGC Standards | 7-Ethoxy-d5-coumarin | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | 99 atom % D, min 98% Chemical Purity[1] |

| Toronto Research Chemicals | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request[2][3][4] |

| Pharmaffiliates | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |

| Cayman Chemical | 7-Ethoxycoumarin | 31005-02-4 | C₁₁H₁₀O₃ | 190.2 | ≥98% (for non-deuterated)[5] |

| Sigma-Aldrich | 7-Ethoxycoumarin | 31005-02-4 | C₁₁H₁₀O₃ | 190.2 | ≥99.45% (HPLC) (for non-deuterated) |

Metabolic Pathway of 7-Ethoxycoumarin

7-Ethoxycoumarin is a well-established probe substrate for various cytochrome P450 enzymes. Its metabolism primarily involves O-deethylation to form 7-hydroxycoumarin (umbelliferone), which can then undergo further phase II conjugation reactions.[6][7] The deuterated form, this compound, follows the same metabolic pathway and is used as an internal standard to accurately quantify the metabolites of the non-deuterated compound.

Experimental Protocols

7-Ethoxycoumarin O-Deethylation (ECOD) Assay

This protocol is adapted from established methods for determining the catalytic activity of CYP450 enzymes using 7-ethoxycoumarin as a substrate.[8][9] this compound would be used as an internal standard during the LC-MS/MS analysis step.

Materials:

-

Human liver microsomes (HLM) or recombinant CYP450 enzymes

-

7-Ethoxycoumarin

-

This compound (for internal standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or perchloric acid for reaction termination

-

96-well plates

-

Incubator/shaker

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-Ethoxycoumarin in a suitable organic solvent (e.g., DMSO, methanol).

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

-

Prepare a stock solution of this compound in a suitable organic solvent for use as an internal standard.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes or recombinant CYP450 enzymes

-

7-Ethoxycoumarin solution

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Reaction Termination:

-

After the desired incubation time (e.g., 15-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the this compound internal standard. Alternatively, stop the reaction with an acid like TCA.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the formation of 7-hydroxycoumarin relative to the this compound internal standard.

-

Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on CYP450 activity using 7-ethoxycoumarin as the probe substrate.[10][11]

Materials:

-

Human liver microsomes (HLM)

-

7-Ethoxycoumarin (probe substrate)

-

This compound (internal standard)

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., furafylline for CYP1A2)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Prepare Solutions:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in a suitable solvent.

-

Prepare working solutions of 7-ethoxycoumarin and the NADPH regenerating system.

-

-

Incubation:

-

To a 96-well plate, add:

-

Potassium phosphate buffer

-

Human liver microsomes

-

Serial dilutions of the test compound or positive control inhibitor.

-

7-Ethoxycoumarin solution.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Reaction Termination and Sample Processing:

-

Follow the same procedure as in the ECOD assay, adding ice-cold acetonitrile with the this compound internal standard to terminate the reaction and precipitate proteins.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Quantify the formation of 7-hydroxycoumarin in the presence of different concentrations of the inhibitor.

-

Calculate the percent inhibition for each concentration relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Workflow Diagrams

Workflow for CYP450 Inhibition Assay

The following diagram illustrates the general workflow for conducting a cytochrome P450 inhibition assay.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry-based assays. It helps to correct for variations in sample preparation, injection volume, and instrument response.

References

- 1. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]

- 2. lubio.ch [lubio.ch]

- 3. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 4. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

7-Ethoxycoumarin-d5 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, analytical methodologies, and key applications of 7-Ethoxycoumarin-d5. This deuterated analog of 7-Ethoxycoumarin serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.

Core Specifications

This compound is a stable isotope-labeled compound where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 7-Ethoxycoumarin in biological samples, enhancing the accuracy of pharmacokinetic and metabolic studies.[1]

The general properties and specifications of this compound are summarized in the table below. These values are compiled from various suppliers and should be confirmed with the specific Certificate of Analysis for a given lot.

| Property | Specification |

| Chemical Name | 7-(Ethoxy-d5)-1-benzopyran-2-one |

| Synonyms | 7-Ethoxy-d5-coumarin, Ethylumbelliferone-d5, 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one |

| CAS Number | 1189956-39-5[2][3] |

| Unlabelled CAS Number | 31005-02-4[2] |

| Molecular Formula | C₁₁H₅D₅O₃[3] |

| Molecular Weight | 195.23 g/mol [2][3] |

| Chemical Purity | ≥98% |

| Isotopic Purity (Atom % D) | ≥99%[4] |

| Appearance | White to off-white powder |

| Solubility | Soluble in 95% ethanol (50 mg/mL), clear to slightly hazy, colorless to faintly yellow.[5] |

| Storage | Store at <+8°C in a dry and dark place.[6] |

Experimental Protocols

The following are representative experimental protocols for the analysis of 7-Ethoxycoumarin and its deuterated analog. These methods are based on established analytical techniques for similar compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Pursuit XRs C18, 150 x 2 mm, 5 µm particle size.[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient Program:

-

0-5 min: 40% to 85% B

-

5-5.5 min: Hold at 85% B

-

5.5-5.7 min: 85% to 40% B

-

5.7-7 min: Hold at 40% B[8]

-

-

Flow Rate: 200 µL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Detection: UV at 323 nm.[5]

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Instrumentation: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

-

Ionization Mode: Positive ESI.

-

MS Parameters:

-

Data Acquisition:

-

Full Scan (MS1): Scan a mass range appropriate to observe the parent ion (e.g., m/z 150-250). The expected m/z for the protonated molecule [M+H]⁺ is approximately 196.2.

-

Product Ion Scan (MS/MS): Select the parent ion (m/z 196.2) and fragment it to produce a characteristic fragmentation pattern. A common fragment for the non-deuterated compound (m/z 191.0) is m/z 163.0.[8]

-

Visualizations

Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled compound such as this compound.

Caption: Quality Control Workflow for this compound.

Metabolic Pathway of 7-Ethoxycoumarin

7-Ethoxycoumarin is a well-known substrate for cytochrome P450 (CYP450) enzymes.[9] Its metabolism is a key area of study, and the deuterated form is used to investigate kinetic isotope effects.[10][11] The primary metabolic pathway is O-deethylation to form 7-hydroxycoumarin, which can then undergo further conjugation reactions.

Caption: Primary Metabolic Pathway of 7-Ethoxycoumarin.

References

- 1. veeprho.com [veeprho.com]

- 2. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]

- 5. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]

- 6. extrasynthese.com [extrasynthese.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Rate-limiting steps in cytochrome P-450-catalysed reactions: studies on isotope effects in the O-de-ethylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of 7-Ethoxycoumarin using 7-Ethoxycoumarin-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-ethoxycoumarin in biological matrices. The method utilizes a stable isotope-labeled internal standard, 7-ethoxycoumarin-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, drug metabolism assays, and therapeutic drug monitoring. The protocol details a straightforward protein precipitation sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

7-Ethoxycoumarin is a fluorescent compound widely used as a model substrate for various cytochrome P450 (CYP450) enzymes.[1][2] Its metabolism, primarily through O-deethylation to 7-hydroxycoumarin, is a key indicator of the activity of specific CYP isoforms.[2] Accurate quantification of 7-ethoxycoumarin is therefore crucial in drug development and metabolism research to assess potential drug-drug interactions and enzymatic inhibition or induction.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in these steps.[3] This application note provides a detailed protocol for the analysis of 7-ethoxycoumarin using this compound as an internal standard, offering a reliable method for researchers in academic and industrial settings.

Experimental Protocols

Materials and Reagents

-

7-Ethoxycoumarin (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control biological matrix (e.g., human plasma)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)

-

Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent) equipped with a Turbo V™ ion source

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 7-ethoxycoumarin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 7-ethoxycoumarin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control Samples:

-

Spike the control biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation

-

To 50 µL of each sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 20% B to 95% B in 3 min, hold for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ion Source | Turbo V™ with TurboIonSpray™ Probe |

| Ionization Mode | Positive |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 7-Ethoxycoumarin | 191.1 | 163.1 | 150 |

| This compound | 196.1 | 168.1 | 150 |

Note: The MRM transition for this compound is predicted based on the fragmentation of 7-Ethoxycoumarin, which involves the loss of ethylene (C2H4). For the deuterated compound, this would be a neutral loss of C2D4H, however, a more likely fragmentation pathway is the loss of the entire ethoxy-d5 group followed by rearrangement. The proposed transition should be confirmed experimentally.

Data Presentation

The following table summarizes representative quantitative data for the analysis of 7-ethoxycoumarin, demonstrating the expected performance of the method.

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% bias) | Within ± 15% |

| Precision (% CV) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 7-Ethoxycoumarin.

Caption: Metabolic pathway of 7-Ethoxycoumarin.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 7-ethoxycoumarin in biological matrices using its deuterated analog, this compound, as an internal standard. The simple sample preparation and rapid chromatographic method make it ideal for high-throughput applications in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for reliable quantitative results.

References

Application Notes and Protocols for the 7-Ethoxycoumarin O-deethylase (ECOD) Assay

Introduction

The 7-Ethoxycoumarin O-deethylase (ECOD) assay is a widely utilized fluorometric method to determine the activity of various cytochrome P450 (CYP450) enzymes.[1][2] This assay is particularly valuable in drug metabolism studies and toxicology research to assess the potential of new chemical entities to be metabolized by or to inhibit or induce CYP450 enzymes. The principle of the assay is based on the enzymatic O-deethylation of the non-fluorescent substrate, 7-ethoxycoumarin, to the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), by CYP450 monooxygenases. The rate of 7-hydroxycoumarin formation is directly proportional to the ECOD activity. This method is applicable for studying the catalytic activity of specific human CYP450 enzymes in the CYP1, CYP2, and CYP3 families, as well as for measuring ECOD activity in microsomes isolated from the liver and other tissues.[1]

Principle of the Assay